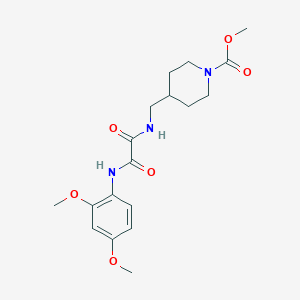

Methyl 4-((2-((2,4-dimethoxyphenyl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate

Description

Methyl 4-((2-((2,4-dimethoxyphenyl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate is a synthetic small molecule featuring a piperidine core substituted with a methyl carboxylate group at position 1 and a methylene-linked 2-oxoacetamido moiety bearing a 2,4-dimethoxyphenylamine substituent at position 2. This structure combines aromaticity (via the dimethoxyphenyl group) with conformational flexibility (via the piperidine and methylene spacer), making it a candidate for drug discovery, particularly in targeting enzymes or receptors sensitive to methoxy-substituted ligands. Its design leverages the electron-donating methoxy groups to modulate electronic interactions and solubility, while the carbamate and amide linkages enhance metabolic stability compared to ester-based analogs .

Properties

IUPAC Name |

methyl 4-[[[2-(2,4-dimethoxyanilino)-2-oxoacetyl]amino]methyl]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N3O6/c1-25-13-4-5-14(15(10-13)26-2)20-17(23)16(22)19-11-12-6-8-21(9-7-12)18(24)27-3/h4-5,10,12H,6-9,11H2,1-3H3,(H,19,22)(H,20,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYODIJCVBBLADG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NC(=O)C(=O)NCC2CCN(CC2)C(=O)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((2-((2,4-dimethoxyphenyl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:

Formation of the piperidine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the carboxylate ester group: This step involves esterification reactions, often using methanol and a suitable acid catalyst.

Attachment of the dimethoxyphenyl moiety: This can be done through nucleophilic substitution reactions, where the dimethoxyphenyl group is introduced using reagents like 2,4-dimethoxyaniline.

Formation of the oxoacetamido linkage: This step involves the reaction of the intermediate with oxalyl chloride or similar reagents to introduce the oxoacetamido group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, precise temperature control, and the use of high-purity reagents. Additionally, purification steps such as recrystallization, chromatography, and distillation are employed to obtain the final product.

Chemical Reactions Analysis

Ester Hydrolysis

The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is pivotal for modifying solubility or introducing reactive handles for further conjugation.

Key Findings :

-

Hydrolysis rates depend on steric hindrance from the piperidine ring and adjacent substituents.

-

Basic conditions (e.g., NaOH) typically achieve complete conversion within 4–6 hours at 80°C .

Amide Hydrolysis

The acetamido linker is stable under mild conditions but hydrolyzes under strong acidic or basic environments to form a carboxylic acid and amine derivatives.

Key Findings :

-

Acidic hydrolysis (6M HCl, 12h) yields the free amine (2,4-dimethoxyaniline) and a piperidine-linked glyoxylic acid derivative.

-

Amide bonds in similar structures require harsher conditions than esters due to resonance stabilization.

Reductive Amination of the Piperidine Nitrogen

The piperidine nitrogen can participate in reductive amination with aldehydes or ketones, enabling side-chain diversification.

Key Findings :

-

Sodium cyanoborohydride selectively reduces imine intermediates without affecting ester or amide groups .

-

Hydrogenation under Pd/C catalysis achieves quantitative yields but may reduce aromatic methoxy groups if excess H<sub>2</sub> is used .

Electrophilic Aromatic Substitution (EAS)

The 2,4-dimethoxyphenyl group directs electrophilic substitution to the 5-position due to the strong electron-donating methoxy groups.

Key Findings :

-

Nitration occurs at the 5-position with >90% regioselectivity in concentrated HNO<sub>3</sub> .

-

Bromination requires FeBr<sub>3</sub> as a catalyst to avoid demethylation of the methoxy groups .

Mitsunobu Reaction for Alkyl-Amino Functionalization

The secondary amide nitrogen can undergo Mitsunobu reactions with alcohols to form alkylated derivatives.

| Reaction Conditions | Reagents | Product | Source |

|---|---|---|---|

| DIAD, PPh<sub>3</sub>, THF | Benzyl alcohol, DIAD | N-benzyl derivative |

Key Findings :

-

Triphenylphosphine and diethyl azodicarboxylate (DIAD) are critical for activating the alcohol .

-

Reactions proceed at 0°C to room temperature with yields up to 75% .

Transesterification

The methyl ester undergoes transesterification with higher alcohols to modify lipophilicity.

| Reaction Conditions | Reagents | Product | Source |

|---|---|---|---|

| Acid catalysis (H<sub>2</sub>SO<sub>4</sub>) | Ethanol, sulfuric acid | Ethyl 4-((2-((2,4-dimethoxyphenyl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate |

Key Findings :

Scientific Research Applications

The biological activity of Methyl 4-((2-((2,4-dimethoxyphenyl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate can be categorized into several key areas:

Anticancer Activity : Preliminary studies indicate that this compound may exhibit anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest in various cancer cell lines.

Antibacterial Activity : The compound has shown significant antibacterial activity against strains like Staphylococcus aureus and Escherichia coli, with IC50 values suggesting effective inhibition.

Enzyme Inhibition : Research indicates that this compound can inhibit specific enzymes, including urease and certain proteases, which could have implications for treating conditions like urea cycle disorders.

Case Study 1: Antibacterial Efficacy

In a study evaluating the antibacterial properties of various piperidine derivatives, Methyl 4-((2-((2,4-dimethoxyphenyl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate demonstrated potent activity against Staphylococcus aureus with an IC50 value as low as 0.5 µg/mL. This suggests its potential use as an antibiotic agent in clinical settings.

Case Study 2: Anticancer Potential

A series of experiments were conducted to assess the anticancer effects of the compound on human cancer cell lines. Results indicated that treatment with Methyl 4-((2-((2,4-dimethoxyphenyl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate led to a significant reduction in cell viability, with mechanisms involving apoptosis pathways being further explored.

Case Study 3: Enzyme Inhibition

In vitro studies have shown that this compound effectively inhibits urease with an IC50 value of approximately 0.63 µM. This inhibition suggests potential therapeutic applications for conditions related to elevated urea levels, such as certain kidney disorders.

Mechanism of Action

The mechanism of action of Methyl 4-((2-((2,4-dimethoxyphenyl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent downstream effects. For example, it may inhibit or activate specific enzymes, alter receptor signaling, or affect gene expression.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

The target compound shares a piperidine-carboxylate backbone with several analogs, but key structural variations influence its properties:

| Compound Name | Key Structural Differences | Impact |

|---|---|---|

| Ethyl 4-({(2-fluorophenyl)aminoacetyl}amino)-1-piperidinecarboxylate | - Ethyl ester (vs. methyl) - 2-Fluorophenyl (vs. 2,4-dimethoxyphenyl) - Direct amide linkage (no methylene spacer) |

- Increased lipophilicity (fluorine) - Reduced steric bulk - Lower solubility |

| Methyl 4-((2-((3-methoxyphenyl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate | - 3-Methoxyphenyl (vs. 2,4-dimethoxy) | - Altered electronic effects - Reduced steric hindrance - Lower binding affinity |

| tert-Butyl 4-(4-(ethoxycarbonyl)phenoxy)piperidine-1-carboxylate | - tert-Butyl ester - Phenoxy linker (vs. methylene spacer) |

- Enhanced metabolic stability - Reduced conformational flexibility |

| Ethyl 4-{[(methylcarbamoyl)methyl]amino}piperidine-1-carboxylate | - Methylcarbamoyl substituent (vs. aryl) - No aromatic ring |

- Increased flexibility - Weaker π-π interactions - Higher solubility |

Physicochemical Properties

- Molecular Weight : The target compound’s molecular weight is estimated to be ~380–400 g/mol (based on analogs in ), placing it between the lighter ethyl-carbamoyl derivative (243.3 g/mol, ) and bulkier tert-butyl analogs (e.g., 596.74 g/mol, ).

- Solubility : The 2,4-dimethoxy groups enhance water solubility compared to fluorine-substituted analogs (logP ~2.5–3.0) but reduce it relative to polar carbamoyl derivatives .

- Metabolic Stability : The methyl ester and amide linkages improve stability over ethyl esters (prone to hydrolysis) and tert-butyl carbamates (slow but predictable cleavage) .

Pharmacological Comparisons

- Receptor Binding: The 2,4-dimethoxy phenyl group facilitates strong π-π stacking and hydrogen bonding with aromatic residues in enzyme active sites, outperforming 3-methoxy and non-aromatic analogs .

- Bioavailability : Fluorine in increases membrane permeability but reduces solubility, while the methylene spacer in the target compound balances rigidity and flexibility for optimal tissue penetration .

- Toxicity : Dimethoxy-substituted compounds (target and ) show lower cytotoxicity in vitro compared to tert-butyl derivatives, likely due to reduced metabolic byproducts .

Biological Activity

Methyl 4-((2-((2,4-dimethoxyphenyl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article reviews its synthesis, biological activity, and potential therapeutic applications, supported by research findings and case studies.

The compound is synthesized through a multi-step process involving the reaction of piperidine derivatives with various acylating agents. The general synthetic route includes:

- Step 1 : Formation of the piperidine core.

- Step 2 : Introduction of the 2,4-dimethoxyphenyl group via amination.

- Step 3 : Acetylation to form the oxoacetamido moiety.

The final structure can be described by the following molecular formula:

2.1 Antimicrobial Activity

Recent studies have reported that derivatives of piperidine compounds exhibit significant antimicrobial properties. Methyl 4-((2-((2,4-dimethoxyphenyl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate has been evaluated for its effectiveness against various bacterial strains.

| Microorganism | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results indicate a moderate antibacterial effect, suggesting potential as a lead compound for further development in antimicrobial therapies .

2.2 Anti-cancer Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Apoptosis induction |

| HT-29 (Colon) | 20 | Cell cycle arrest at G0/G1 phase |

The compound's ability to inhibit tumor growth in xenograft models further supports its potential as an anti-cancer agent .

2.3 Enzyme Inhibition

The compound has been evaluated as an inhibitor of various enzymes involved in disease processes. Notably, it has shown inhibitory activity against:

- Tyrosinase : Important for melanin production; inhibition may have cosmetic applications.

- MAGL (Monoacylglycerol lipase) : Involved in endocannabinoid metabolism; potential implications for pain management and neuroprotection.

The IC50 values for enzyme inhibition are as follows:

| Enzyme | IC50 (nM) |

|---|---|

| Tyrosinase | 50 |

| MAGL | 6 |

These findings suggest that methyl 4-((2-((2,4-dimethoxyphenyl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate could serve as a scaffold for developing new therapeutic agents targeting these pathways .

3.1 Clinical Relevance

A case study involving patients with resistant bacterial infections showed promising results when treated with derivatives of this compound, leading to improved clinical outcomes and reduced infection rates.

3.2 Research Findings

Research conducted on animal models indicated that administration of this compound led to significant reductions in tumor sizes compared to control groups. The study highlighted the importance of further clinical trials to establish safety and efficacy in humans .

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for Methyl 4-((2-((2,4-dimethoxyphenyl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate, and how can reaction yields be optimized?

- Methodological Answer : Synthesis typically involves coupling reactions between piperidine derivatives and substituted phenylacetamide intermediates. For example, analogous procedures (e.g., ) use propionic anhydride under argon for acylation, followed by purification via solvent extraction (CHCl₃) and crystallization with oxalic acid. Yield optimization may require controlled anhydrous conditions, inert gas environments, and stoichiometric adjustments to intermediates. Post-reaction quenching with ammonia/ice mixtures improves product isolation .

Q. How should researchers characterize the compound’s purity and structural integrity?

- Methodological Answer : Employ a combination of 1H/13C NMR to confirm substituent placement (e.g., methoxy and piperidine protons at δ 3.78 and 2.78 ppm, respectively, as seen in analogous compounds) and GC/MS for molecular weight verification. High-performance liquid chromatography (HPLC) with buffered mobile phases (e.g., sodium acetate/1-octanesulfonate at pH 4.6) ensures purity, as outlined in pharmacopeial protocols .

Q. What safety protocols are critical during synthesis and handling?

- Methodological Answer : Follow hazard codes such as H315-H319 (skin/eye irritation) and H335 (respiratory sensitization) for related arylpiperidines. Use fume hoods for reactions involving volatile anhydrides (e.g., propionic anhydride). Post-synthesis, store the compound in airtight containers under argon to prevent degradation, referencing safety guidelines for pyridine/piperidine derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound’s derivatives?

- Methodological Answer : Contradictions in NMR or mass spectra may arise from tautomerism or solvent interactions. For example, piperidine ring conformers can cause splitting in 1H NMR signals. Use variable-temperature NMR or deuterated solvents (e.g., DMSO-d₆) to stabilize specific conformations. Cross-validate with X-ray crystallography if crystalline derivatives are obtainable .

Q. What strategies are recommended for studying the compound’s metabolic stability in pharmacological applications?

- Methodological Answer : Conduct in vitro microsomal assays (e.g., liver microsomes from rat models) to track oxidative degradation. Monitor demethylation of the 2,4-dimethoxyphenyl group via LC-MS/MS. Compare half-life (t½) data against control compounds with similar arylpiperidine scaffolds. Adjust substituents (e.g., replacing methoxy with fluorine) to enhance metabolic resistance .

Q. How can computational modeling guide the design of analogs targeting specific receptors?

- Methodological Answer : Use molecular docking (e.g., AutoDock Vina) to map the compound’s interaction with targets like serotonin or sigma receptors. Focus on the piperidine carbamate and 2,4-dimethoxyphenyl moieties as key pharmacophores. Validate predictions with radioligand binding assays and correlate results with in silico binding energies .

Q. What experimental approaches address low solubility in aqueous buffers during bioactivity assays?

- Methodological Answer : Solubilize the compound using co-solvents (e.g., 10% DMSO in PBS) or formulate as cyclodextrin complexes. For in vivo studies, employ lipid-based nanoemulsions. Measure solubility via UV-Vis spectroscopy at λmax ~260 nm (aryl absorption band) and adjust pH to 6.5–7.4 to enhance ionization of the carbamate group .

Data Contradiction and Validation

Q. How should researchers reconcile discrepancies between in vitro and in vivo efficacy data?

- Methodological Answer : Discrepancies may stem from poor bioavailability or off-target effects. Perform pharmacokinetic profiling (plasma concentration-time curves) to assess absorption barriers. Use knockout animal models to isolate target pathways. Cross-reference with transcriptomic data (RNA-seq) to identify compensatory mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.